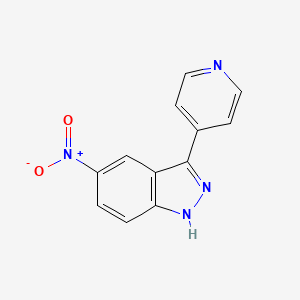

5-nitro-3-(pyridin-4-yl)-1H-indazole

Descripción general

Descripción

5-nitro-3-(pyridin-4-yl)-1H-indazole is a heterocyclic compound that features both a nitro group and a pyridine ring attached to an indazole core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole typically involves the nitration of an indazole precursor followed by the introduction of the pyridine moiety. One common method involves the reaction of 3-(pyridin-4-yl)-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-nitro-3-(pyridin-4-yl)-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like sodium methoxide.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Oxidation: Potassium permanganate, acetone as solvent.

Major Products Formed

Reduction: 5-amino-3-(pyridin-4-yl)-1H-indazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 5-nitro-3-(pyridin-4-yl)-1H-indazole exhibits promising antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The nitro group can undergo bioreduction, forming reactive intermediates that disrupt cellular functions, which may contribute to its antimicrobial effects .

Anticancer Potential

The compound has been investigated for its anticancer properties. It interacts with biological macromolecules and may inhibit tumor growth by affecting cellular signaling pathways. In vitro studies have demonstrated moderate anticancer activity against cell lines such as HCT-116 and MDA-MB-231, indicating its potential as a therapeutic agent in cancer treatment .

Biological Mechanisms

Research into the mechanisms of action for this compound indicates that it may inhibit specific enzymes or receptors involved in critical cellular processes. For instance, studies have shown that this compound can disrupt normal cellular functions by binding to proteins or nucleic acids, leading to potential therapeutic effects against cancer and infections .

Comparative Studies with Similar Compounds

Comparative research involving structurally similar compounds has provided insights into the structure-activity relationships (SARs) of indazole derivatives. These studies reveal how substitutions at various positions on the indazole scaffold influence biological activity, helping to optimize the design of new derivatives with enhanced efficacy .

Mecanismo De Acción

The mechanism of action of 5-nitro-3-(pyridin-4-yl)-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The pyridine moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparación Con Compuestos Similares

Similar Compounds

- 5-nitro-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole

- 6-nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole

Uniqueness

5-nitro-3-(pyridin-4-yl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

5-Nitro-3-(pyridin-4-yl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with nitro-substituted indazoles. The process can be optimized using various catalysts and solvents to enhance yield and purity. For instance, a study highlighted a one-pot synthesis approach that efficiently produced substituted indazoles, indicating the versatility of this synthetic pathway .

Anticancer Properties

This compound has shown significant anticancer activity in various studies. It has been evaluated against multiple cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). Results indicated moderate to potent cytotoxic effects, with IC50 values ranging from 5 to 20 µM depending on the specific analogs tested .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Nitro-Indazole | HCT-116 | 10.5 | Induction of apoptosis via caspase activation |

| 5-Nitro-Indazole | MDA-MB-231 | 15.2 | Cell cycle arrest at G2/M phase |

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Studies have demonstrated that treatment with this compound leads to increased expression of pro-apoptotic factors and activation of caspases, particularly caspase-3 and caspase-7, which are crucial for executing apoptosis .

Neuroprotective Effects

Recent investigations have also suggested neuroprotective properties for this compound. It has been identified as an inhibitor of LRRK2 (Leucine-rich repeat kinase 2), a protein implicated in Parkinson's disease. The inhibition of LRRK2 activity could potentially offer therapeutic benefits in neurodegenerative disorders .

Table 2: Neuroprotective Activity Against LRRK2

| Compound | LRRK2 Inhibition IC50 (nM) | Therapeutic Potential |

|---|---|---|

| 5-Nitro-Indazole | 150 | Parkinson's Disease |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. SAR studies reveal that substituents on the pyridine ring and the indazole scaffold can enhance potency and selectivity against various targets. For example, modifications at the 4-position of the pyridine ring have been shown to improve anticancer efficacy .

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

- Study on Indole Derivatives : A study demonstrated that derivatives similar to 5-nitro-indazole exhibited strong inhibition against FGFR1 (Fibroblast Growth Factor Receptor), with IC50 values as low as 2.9 nM, suggesting potential applications in targeted cancer therapies .

- Neuroprotection in Animal Models : In vivo studies have shown that compounds inhibiting LRRK2 can reduce neuroinflammation and neuronal death in animal models of Parkinson's disease, indicating a promising avenue for future research into neuroprotective therapies .

Propiedades

IUPAC Name |

5-nitro-3-pyridin-4-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-1-2-11-10(7-9)12(15-14-11)8-3-5-13-6-4-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGOHIPRXHGBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856231 | |

| Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-33-2 | |

| Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.